molecular formula C11H7NO5 B1217125 5-(4-Nitrophenyl)furan-2-carboxylic acid CAS No. 28123-73-1

5-(4-Nitrophenyl)furan-2-carboxylic acid

Cat. No.: B1217125
CAS No.: 28123-73-1
M. Wt: 233.18 g/mol
InChI Key: FXZTYDPWMQBTDH-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a nitrophenyl group at the 5-position and a carboxylic acid group at the 2-position

Biochemical Analysis

Biochemical Properties

5-(4-Nitrophenyl)furan-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of the salicylate synthase enzyme MbtI from Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of siderophores, which are essential for iron acquisition in mycobacterial species . The compound interacts with MbtI by binding to its active site, thereby inhibiting its activity and disrupting iron homeostasis in the bacteria . Additionally, this compound has been shown to interact with other proteins involved in iron metabolism, further highlighting its potential as an antitubercular agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. In mycobacterial cells, the compound disrupts iron acquisition by inhibiting the salicylate synthase enzyme MbtI, leading to impaired growth and survival of the bacteria . In mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in iron metabolism and oxidative stress responses, thereby affecting cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly the salicylate synthase enzyme MbtI. By binding to the active site of MbtI, the compound inhibits its enzymatic activity, preventing the conversion of chorismate to salicylate, a key step in siderophore biosynthesis . This inhibition disrupts iron acquisition in mycobacterial cells, leading to impaired growth and survival . Additionally, this compound may also interact with other enzymes and proteins involved in iron metabolism, further contributing to its antitubercular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of inhibiting iron acquisition and disrupting bacterial growth . The compound’s effects may diminish over time due to potential adaptive responses in the target cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the growth of Mycobacterium tuberculosis without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to iron acquisition and metabolism. The compound interacts with enzymes such as salicylate synthase MbtI, which catalyzes the conversion of chorismate to salicylate, a precursor for siderophore biosynthesis . By inhibiting this enzyme, this compound disrupts the metabolic flux of iron acquisition pathways, leading to reduced siderophore production and impaired iron homeostasis in mycobacterial cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound may be taken up by cells via active transport mechanisms and subsequently distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness as an antitubercular agent .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzyme MbtI . Additionally, this compound may undergo post-translational modifications or interact with targeting signals that direct it to specific cellular compartments or organelles . These localization patterns are essential for its inhibitory effects on iron acquisition and bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic acid typically involves the following steps:

    Nitration of Phenylfuran: The starting material, phenylfuran, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position of the phenyl ring.

    Carboxylation: The nitrated phenylfuran is then subjected to carboxylation using carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxylic acid group at the 2-position of the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

    Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

    Reduction: 5-(4-Aminophenyl)furan-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives have shown potential as antimycobacterial agents by interfering with iron homeostasis in Mycobacterium tuberculosis.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for tuberculosis.

    Industry: It can be used in the synthesis of functional materials, such as luminescent coordination polymers and biocompatible nanospheres.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylic acid: A fluorinated derivative with similar structural features and potential antimycobacterial activity.

    5-(2-Nitrophenyl)-2-furoic acid: Another nitrophenyl-substituted furan derivative with comparable chemical properties.

Uniqueness

5-(4-Nitrophenyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to target iron acquisition pathways in mycobacteria sets it apart from other similar compounds, making it a promising candidate for developing new antimycobacterial agents.

Properties

IUPAC Name

5-(4-nitrophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-11(14)10-6-5-9(17-10)7-1-3-8(4-2-7)12(15)16/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZTYDPWMQBTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950865
Record name 5-(4-Nitrophenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28123-73-1
Record name 5-(4-Nitrophenyl)-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28123-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Nitrophenyl)-2-furoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028123731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Nitrophenyl)furan-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Nitrophenyl)-2-furoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-(4-Nitrophenyl)furan-2-carboxylic acid interact with its biological target and what are the downstream effects?

A: this compound and its derivatives belong to the 5-phenyl-furan-2-carboxylic acid class of compounds. These compounds are promising antimycobacterial agents that interfere with iron homeostasis in Mycobacterium tuberculosis. [, ] Specifically, they target the enzyme MbtI, which is involved in the biosynthesis of mycobactin. Mycobactins are iron-chelating molecules (siderophores) essential for M. tuberculosis to acquire iron, a critical nutrient for its survival and growth. By inhibiting MbtI, these compounds disrupt iron acquisition, ultimately leading to the death of the bacteria.

Q2: What is the structural characterization of this compound?

A2:

  • Molecular Formula: C11H7NO5 []
  • Spectroscopic Data: The compound's structure has been confirmed using various spectroscopic techniques including 1H NMR, 13C NMR, and HRMS. Additionally, Single Crystal X-ray Diffraction (SC-XRD) analysis has been conducted to determine its crystal structure. [, ]

Q3: What is known about the Structure-Activity Relationship (SAR) of this compound?

A: While limited information is available specifically on the SAR of this compound, research suggests that modifications to the phenyl ring substituents in 5-phenyl-furan-2-carboxylic acids can significantly impact their antimycobacterial activity and potency. [] For instance, introducing a fluorine atom at the 2-position of the phenyl ring, as in Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate, is one such modification that has been explored. [] Further research is needed to fully elucidate the SAR and identify the structural features critical for optimal activity.

Q4: What is the thermodynamic profile of this compound in different solvents?

A: Studies have investigated the solubility of this compound in propan-2-ol and ethyl acetate at different temperatures. [, ] From these data, thermodynamic parameters such as enthalpy and entropy of dissolution, enthalpy and entropy of melting, and enthalpy and entropy of mixing have been calculated. These studies provide insights into the compound's thermodynamic behavior in different solvents, which can be valuable for understanding its solubility, crystallization, and potential formulation development.

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